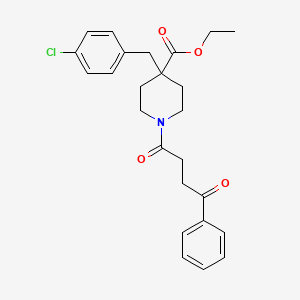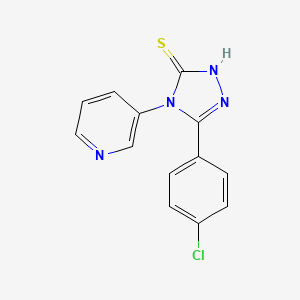
5-(4-chlorophenyl)-4-pyridin-3-yl-4H-1,2,4-triazole-3-thiol
説明
5-(4-chlorophenyl)-4-pyridin-3-yl-4H-1,2,4-triazole-3-thiol, commonly known as CCT, is a chemical compound with potential therapeutic applications in various fields of research. This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities.
科学的研究の応用
CCT has shown potential therapeutic applications in various fields of research. It has been reported to have antimicrobial, antitumor, anti-inflammatory, and antioxidant properties. CCT has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's and Parkinson's diseases. Additionally, CCT has been studied for its ability to inhibit various enzymes, such as xanthine oxidase and acetylcholinesterase, which play important roles in the pathogenesis of many diseases.
作用機序
The mechanism of action of CCT is not fully understood, but it is believed to involve the inhibition of various enzymes and the modulation of signaling pathways. CCT has been reported to inhibit xanthine oxidase, which is involved in the production of reactive oxygen species and has been implicated in the pathogenesis of many diseases. CCT has also been shown to inhibit acetylcholinesterase, which is involved in the breakdown of acetylcholine and has been targeted in the treatment of Alzheimer's disease. Additionally, CCT has been reported to modulate the PI3K/Akt signaling pathway, which is involved in cell survival and has been implicated in the development of cancer.
Biochemical and physiological effects:
CCT has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties, which may be attributed to its ability to inhibit xanthine oxidase and reduce the production of reactive oxygen species. CCT has also been shown to have anti-inflammatory properties, which may be attributed to its ability to modulate the PI3K/Akt signaling pathway. Additionally, CCT has been reported to have antitumor properties, which may be attributed to its ability to inhibit various enzymes and modulate signaling pathways.
実験室実験の利点と制限
CCT has several advantages for lab experiments. It is easy to synthesize and has been reported to have high purity and yield. Additionally, CCT has been shown to have diverse biological activities, which makes it a useful compound for investigating various research questions. However, there are also some limitations to using CCT in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret some of the results. Additionally, CCT has not been extensively studied in vivo, which limits its potential clinical applications.
将来の方向性
There are several future directions for research on CCT. One potential direction is to investigate its potential use in the treatment of neurological disorders, such as Alzheimer's and Parkinson's diseases. Another potential direction is to investigate its potential use in the treatment of cancer, as it has been shown to have antitumor properties. Additionally, further studies are needed to elucidate the mechanism of action of CCT and to investigate its potential clinical applications.
合成法
The synthesis of CCT involves the reaction of 4-chlorobenzaldehyde with pyridine-3-carboxaldehyde in the presence of ammonium acetate and acetic acid to yield 5-(4-chlorophenyl)-4-pyridin-3-yl-4H-1,2,4-triazole-3-thiol. This method has been reported in the literature and has been optimized for high yield and purity.
特性
IUPAC Name |
3-(4-chlorophenyl)-4-pyridin-3-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4S/c14-10-5-3-9(4-6-10)12-16-17-13(19)18(12)11-2-1-7-15-8-11/h1-8H,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJUDUFOECZRNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C(=NNC2=S)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101324056 | |
| Record name | 3-(4-chlorophenyl)-4-pyridin-3-yl-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101324056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26729003 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
286009-80-1 | |
| Record name | 3-(4-chlorophenyl)-4-pyridin-3-yl-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101324056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


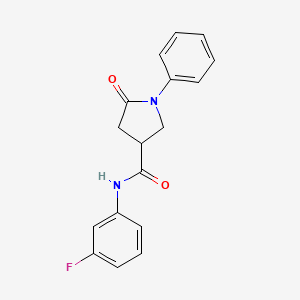
![5-[2-(benzyloxy)-5-nitrobenzylidene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5149690.png)
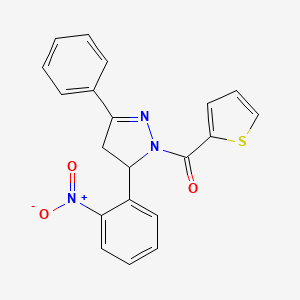
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5149700.png)
![(2-aminoethyl){2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B5149707.png)
![5-(2,4-dichlorophenyl)-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-furamide](/img/structure/B5149716.png)
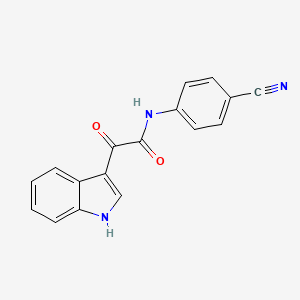
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-(3,4-dimethylphenyl)-3-piperidinamine](/img/structure/B5149743.png)
![1-(3,4-dimethylphenyl)-4-[(5-phenyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B5149750.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(2-fluorobenzyl)benzamide](/img/structure/B5149754.png)

![3-methoxy-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide](/img/structure/B5149786.png)
![3-(2-chloro-6-fluorophenyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5149794.png)
